molecular formula C16H19IN2 B10818430 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide CAS No. 1694-48-0

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No.: B10818430
CAS No.: 1694-48-0
M. Wt: 366.24 g/mol
InChI Key: XPOIQAIBZGSIDD-UHFFFAOYSA-M
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Description

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a styryl dye known for its application in staining mitochondria in living cells. This compound is characterized by its ability to generate a quick responsive mechanism by applying changes in transmembrane potential. It is also known for its fluorescent behavior, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the mitochondrial membrane. The compound is sensitive to changes in membrane potential, which affects its fluorescence properties. This sensitivity allows it to act as a probe for monitoring mitochondrial function and dynamics. The molecular targets include mitochondrial proteins and lipids, which influence the dye’s localization and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)styryl]pyridine
  • 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
  • 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
  • 1,1′-Diethyl-2,2′-cyanine iodide
  • 4-Dimethylamino-4′-nitrostilbene

Uniqueness

2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its high sensitivity to membrane potential changes and its low toxicity, making it suitable for live-cell imaging. Its fluorescent properties are also distinct, providing a reliable tool for various applications in scientific research .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOIQAIBZGSIDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-29-8, 1694-48-0
Record name Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2156-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridinium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide
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Record name 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE
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